2-Cyclopentene-1,1,3-tricarbonitrile,2-amino-
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Overview
Description
2-Cyclopentene-1,1,3-tricarbonitrile, 2-amino-: is a chemical compound with the molecular formula C8H6N4 and a molecular weight of 158.16 g/mol . This compound is known for its applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentene-1,1,3-tricarbonitrile, 2-amino- typically involves the reaction of cyclopentadiene with malononitrile under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale organic synthesis techniques, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups into amines or other functional groups.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Chemistry: 2-Cyclopentene-1,1,3-tricarbonitrile, 2-amino- is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of heterocyclic compounds and other complex molecules .
Biology: In biological research, this compound is used to study enzyme interactions and as a building block for bioactive molecules .
Industry: In the industrial sector, it is used in the production of agrochemicals and dyestuffs, contributing to the development of new materials and products .
Mechanism of Action
The mechanism of action of 2-Cyclopentene-1,1,3-tricarbonitrile, 2-amino- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The nitrile groups play a crucial role in its reactivity, allowing it to form stable complexes with target molecules .
Comparison with Similar Compounds
2-Amino-1-cyclopentene-1-carbonitrile: This compound shares a similar structure but lacks the additional nitrile groups present in 2-Cyclopentene-1,1,3-tricarbonitrile, 2-amino-.
2-Amino-1-propene-1,1,3-tricarbonitrile: Another similar compound with a different carbon backbone.
Uniqueness: 2-Cyclopentene-1,1,3-tricarbonitrile, 2-amino- is unique due to its three nitrile groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable intermediate in organic synthesis and other applications .
Properties
Molecular Formula |
C8H6N4 |
---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
2-aminocyclopent-2-ene-1,1,3-tricarbonitrile |
InChI |
InChI=1S/C8H6N4/c9-3-6-1-2-8(4-10,5-11)7(6)12/h1-2,12H2 |
InChI Key |
FJIWMLNSVVVVNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=C1C#N)N)(C#N)C#N |
Origin of Product |
United States |
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